

A Comparative Guide to flg22 and elf18 Signaling Pathways in Arabidopsis

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In the realm of plant innate immunity, the recognition of pathogen-associated molecular patterns (PAMPs) is the first line of defense. Among the best-characterized PAMPs in Arabidopsis thaliana are flg22, a conserved 22-amino acid peptide from bacterial flagellin, and elf18, an 18-amino acid peptide from the N-terminus of bacterial elongation factor Tu (EF-Tu). [1] Both elicitors trigger robust defense responses, yet their signaling pathways, while overlapping, exhibit distinct quantitative and qualitative differences. This guide provides a detailed comparison of the flg22 and elf18 signaling pathways, supported by experimental data and protocols, to aid researchers in their study of plant immunity and the development of novel disease control strategies.

Ligand Perception and Receptor Binding

The perception of flg22 and elf18 is mediated by distinct cell surface pattern recognition receptors (PRRs). Flg22 is recognized by FLAGELLIN-SENSING 2 (FLS2), while elf18 is perceived by the EF-Tu RECEPTOR (EFR).[1] Both FLS2 and EFR are leucine-rich repeat receptor-like kinases (LRR-RLKs). Upon ligand binding, these receptors form a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) to initiate downstream signaling.



Parameter	flg22	elf18	Reference
PAMP	22-amino acid peptide from bacterial flagellin	18-amino acid peptide from bacterial EF-Tu	[1]
Receptor	FLAGELLIN- SENSING 2 (FLS2)	EF-Tu RECEPTOR (EFR)	[1]
Co-receptor	BRI1-ASSOCIATED KINASE 1 (BAK1)	BRI1-ASSOCIATED KINASE 1 (BAK1)	
Binding Affinity	IC50: ~5 nM	Kd: 0.8 nM	[2]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding. While not a direct comparison, the low nanomolar values for both indicate high-affinity interactions.

Downstream Signaling Cascades

Both flg22 and elf18 perception activate a common set of downstream signaling events, including a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades.[3] However, the magnitude and kinetics of these responses can differ.

Reactive Oxygen Species (ROS) Burst

The production of ROS, often referred to as the oxidative burst, is a hallmark of PAMP-triggered immunity (PTI). This rapid and transient increase in ROS is primarily mediated by the NADPH oxidase RBOHD.

Elicitor	Peak ROS Production (Relative Light Units - RLU)	Time to Peak
flg22	High	~10-20 minutes
elf18	High	~10-20 minutes



Note: While both elicitors induce a strong ROS burst, the precise magnitude and timing can vary depending on experimental conditions such as elicitor concentration and plant age.

MAPK Activation

Both flg22 and elf18 activate a MAPK cascade that includes MPK3, MPK4, and MPK6.[4] This activation occurs through phosphorylation and is crucial for the transcriptional reprogramming that underpins the defense response. The activation of the MAPK cascade, downstream of FLS2, is initiated by MEKK1 and MKK4/MKK5.

Elicitor	MAPK Activation (Fold Change in Phosphorylation)
flg22	Significant and rapid activation of MPK3, MPK4, and MPK6
elf18	Significant and rapid activation of MPK3, MPK4, and MPK6

Note: Quantitative phosphoproteomics studies have shown that flg22 induces significant changes in the phosphorylation status of a wide range of proteins, including MAPKs, within minutes of treatment.[4]

Transcriptional Reprogramming

The activation of MAPK cascades leads to the differential expression of a large number of defense-related genes. Comparative transcriptomics studies have revealed a substantial overlap in the sets of genes regulated by flg22 and elf18, indicating a convergence of their signaling pathways. However, there are also notable differences in the amplitude and kinetics of gene induction.

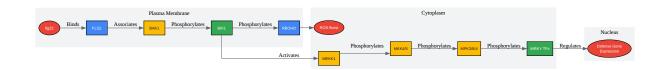


Gene	Function	flg22-induced Fold Change (representative)	elf18-induced Fold Change (representative)
FRK1	Flg22-induced receptor-like kinase 1	High	High
WRKY29	Transcription factor	High	High
PR1	Pathogenesis-related protein 1	Moderate	Lower/delayed

Note: The fold changes in gene expression are highly dependent on the time point after elicitation and the concentration of the elicitor used. Generally, flg22 is considered a more potent inducer of certain defense genes, particularly those associated with the salicylic acid pathway like PR1.

Signaling Pathway Diagrams

To visualize the signaling cascades, the following diagrams were generated using the DOT language.



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Caption: The flg22 signaling pathway in Arabidopsis.





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Caption: The elf18 signaling pathway in Arabidopsis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

ROS Burst Assay

This assay measures the rapid production of ROS in leaf tissue upon elicitor treatment using a luminol-based chemiluminescence assay.

Materials:

- Arabidopsis thaliana plants (4-5 weeks old)
- · 4 mm biopsy punch
- 96-well white microplate
- Luminol solution (100 μM)
- Horseradish peroxidase (HRP) solution (20 μg/mL)
- flg22 or elf18 elicitor solution (e.g., 100 nM)



Microplate luminometer

Procedure:

- Excise leaf discs from 4-5 week old Arabidopsis plants using a 4 mm biopsy punch, avoiding the midvein.
- Float the leaf discs in sterile water in a 96-well plate overnight at room temperature to allow wound-induced ROS to subside.
- Replace the water with 100 μ L of a solution containing luminol, HRP, and the desired elicitor (flg22 or elf18). Include a mock control with no elicitor.
- Immediately measure chemiluminescence using a microplate luminometer. Record measurements every 2 minutes for a period of 40-60 minutes.
- Data is typically expressed as Relative Light Units (RLU).

MAPK Phosphorylation Assay

This Western blot-based assay detects the activation of MAPKs by monitoring their phosphorylation status.

Materials:

- Arabidopsis thaliana seedlings (10-14 days old)
- flg22 or elf18 elicitor solution (e.g., 100 nM)
- · Liquid nitrogen
- Protein extraction buffer
- SDS-PAGE gels
- PVDF membrane
- Primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 MAPK)



- Secondary antibody (HRP-conjugated)
- Chemiluminescence detection reagents

Procedure:

- Treat Arabidopsis seedlings with flg22, elf18, or a mock solution for a short duration (e.g., 15 minutes).
- Immediately freeze the seedlings in liquid nitrogen and grind to a fine powder.
- Extract total proteins using a suitable extraction buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with a primary antibody that specifically recognizes the phosphorylated forms of MAPKs.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and imaging system. The intensity of the bands corresponds to the level of MAPK activation.

Seedling Growth Inhibition Assay

This assay quantifies the long-term effect of PAMP perception on plant growth.

Materials:

- Arabidopsis thaliana seeds
- · Murashige and Skoog (MS) medium
- 48-well plates
- flg22 or elf18 elicitor solution at various concentrations

Procedure:



- Sterilize Arabidopsis seeds and germinate them on solid MS medium.
- After 4-5 days, transfer individual seedlings to the wells of a 48-well plate containing liquid MS medium supplemented with different concentrations of flg22 or elf18. Include a mock control with no elicitor.
- Grow the seedlings for an additional 7-10 days under controlled conditions.
- Carefully remove the seedlings, blot them dry, and measure their fresh weight.
- Calculate the percentage of growth inhibition relative to the mock-treated seedlings.

Conclusion

The flg22 and elf18 signaling pathways in Arabidopsis thaliana represent two of the most well-understood examples of PAMP-triggered immunity. While they share a common coreceptor and many downstream signaling components, leading to a largely overlapping transcriptional response, there are discernible differences in receptor binding affinity and the strength of induction for specific defense outputs. A thorough understanding of both the commonalities and distinctions between these pathways is crucial for a comprehensive view of plant innate immunity and for the development of strategies to enhance crop resilience. The data and protocols presented in this guide offer a valuable resource for researchers aiming to dissect these intricate signaling networks further.

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